N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon bond between the furan and pyrazole rings, often facilitated by palladium-catalyzed cross-coupling reactions.
Introduction of the benzo[d][1,3]dioxole moiety: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,2’-bipyridyl, 1,10-phenanthroline, and 4,4’-dimethyl-2,2’-dipyridyl share some structural similarities.
Uniqueness: The presence of the furan, pyrazole, and benzo[d][1,3]dioxole moieties in a single molecule provides unique electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(12-4-5-15-16(9-12)24-11-23-15)18-10-13(14-3-1-8-22-14)20-7-2-6-19-20/h1-9,13H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIOJIFQWQMOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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